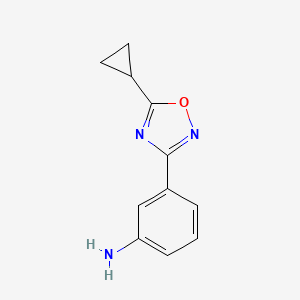

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Descripción general

Descripción

“3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound with the empirical formula C10H9N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structure of 2-(1,2,4-oxadiazol-5-yl)anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Aplicaciones Científicas De Investigación

Anticancer Research

The oxadiazole moiety is known for its anticancer properties. Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit activity against various human tumor cell lines . The presence of the aniline group in the compound could potentially be modified to target specific cancer cells, making it a valuable scaffold for developing new anticancer agents.

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against bacteria, viruses, and other pathogens . The cyclopropyl group attached to the oxadiazole ring in this compound could enhance its potency or specificity, offering a new avenue for the development of anti-infective drugs.

Drug Discovery

The structural uniqueness of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline makes it an interesting candidate for drug discovery. Its core structure can be used as a building block for creating a diverse library of compounds with potential pharmacological activities .

Material Science

Oxadiazoles are not only limited to pharmaceutical applications but also extend to material science. They can be used in the development of scintillating materials, which are crucial in radiation detection technologies .

Mecanismo De Acción

Target of Action

It is known that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They act on various enzymes and pathways to exert their effects .

Mode of Action

It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that result in their anti-infective activities . They may inhibit the function of certain enzymes or disrupt specific biochemical pathways .

Biochemical Pathways

1,2,4-oxadiazoles have been found to act on several pathways, including those involved in bacterial and viral infections . They may inhibit the function of certain enzymes or disrupt specific biochemical pathways .

Result of Action

Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound may lead to the inhibition of certain enzymes or disruption of specific biochemical pathways, resulting in anti-infective effects .

Safety and Hazards

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, energy materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Propiedades

IUPAC Name |

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7/h1-3,6-7H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJSUDGVNKNTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)

![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)

![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)

![tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531869.png)